
2-Chloro-2,3-diphenyl-2H-azirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2,3-diphenyl-2H-azirene is a heterocyclic compound characterized by a three-membered ring containing a nitrogen atom and a chlorine substituent This compound is part of the azirine family, which is known for its high reactivity due to the ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2,3-diphenyl-2H-azirene can be achieved through several methods:
Neber Approach: This classical method involves the rearrangement of oxime derivatives.
Decomposition of Vinyl Azides: Thermolysis or photolysis of vinyl azides can produce azirines, including this compound.
Ring Contraction of Isoxazoles: Isoxazole derivatives can undergo ring contraction to form azirines.
Oxidative Cyclization of Enamine Derivatives: Enamine precursors can be cyclized oxidatively to yield azirines.
Radical Addition/Cyclization of Alkynes: This method involves the addition of radicals to alkynes followed by cyclization to form azirines.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approaches mentioned above can be scaled up for industrial synthesis. The choice of method depends on factors such as yield, cost, and availability of starting materials.
Analyse Chemischer Reaktionen
2-Chloro-2,3-diphenyl-2H-azirene undergoes various chemical reactions due to its strained ring structure:
Oxidation: Azirines can be oxidized to form oxazoles or other heterocyclic compounds.
Reduction: Reduction of azirines can lead to the formation of aziridines, which are saturated analogs.
Substitution: The chlorine atom in this compound can be substituted by nucleophiles, leading to a variety of substituted azirines.
Cycloaddition: Azirines can participate in cycloaddition reactions to form larger ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., peroxides), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include oxazoles, aziridines, substituted azirines, and various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2,3-diphenyl-2H-azirene has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore the medicinal potential of azirines in drug development.
Industry: Azirines are used in the production of polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-chloro-2,3-diphenyl-2H-azirene involves its high reactivity due to ring strain. This reactivity allows it to participate in various chemical transformations, acting as a nucleophile, electrophile, dienophile, or dipolarophile . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-2,3-diphenyl-2H-azirene can be compared with other azirines and related compounds:
2H-Azirine: The parent compound without substituents, known for its high reactivity.
Aziridines: Saturated analogs of azirines, less reactive due to the absence of a double bond.
Isoxazoles: Five-membered ring compounds that can be converted to azirines through ring contraction.
Vinyl Azides: Precursors to azirines through thermolysis or photolysis.
Eigenschaften
CAS-Nummer |
72040-08-5 |
|---|---|
Molekularformel |
C14H10ClN |
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
2-chloro-2,3-diphenylazirine |
InChI |
InChI=1S/C14H10ClN/c15-14(12-9-5-2-6-10-12)13(16-14)11-7-3-1-4-8-11/h1-10H |
InChI-Schlüssel |
CYZHHZFWHKXTSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC2(C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


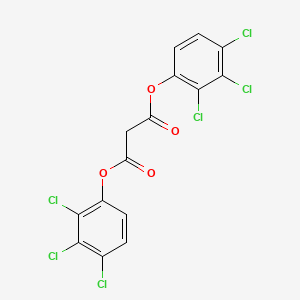
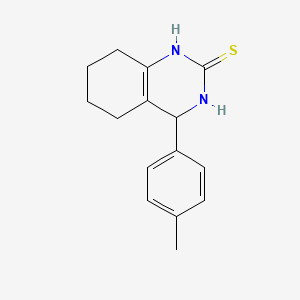
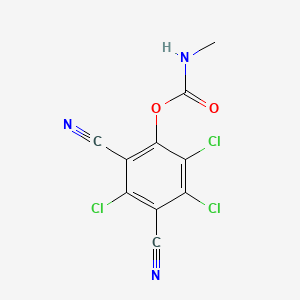
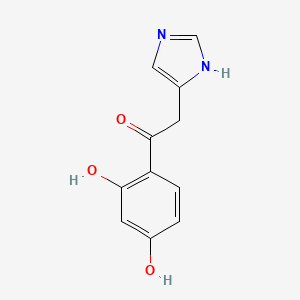

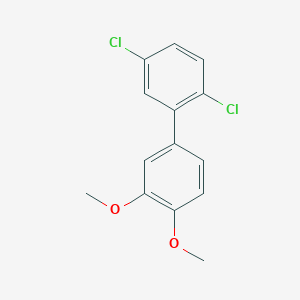
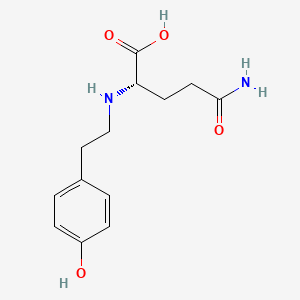

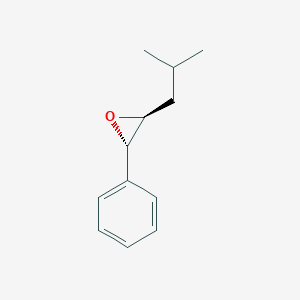
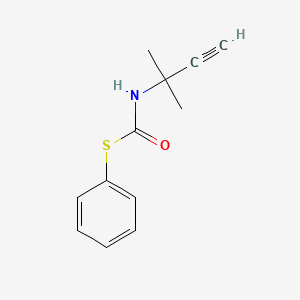
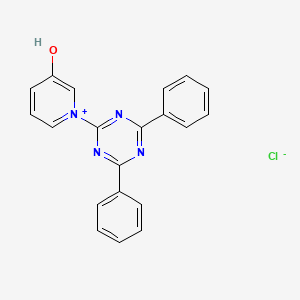
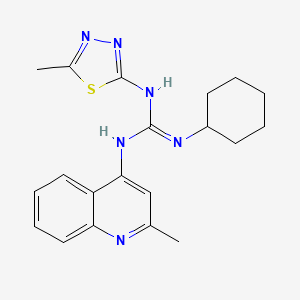
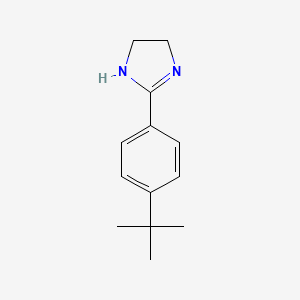
![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
